1D-myo-inositol 4-phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

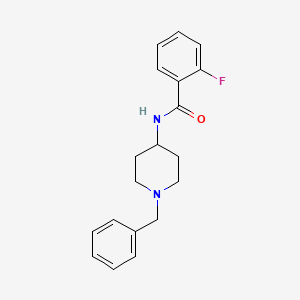

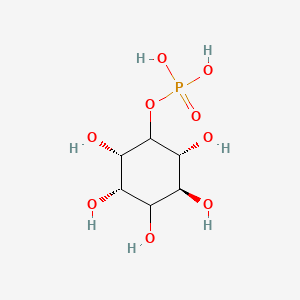

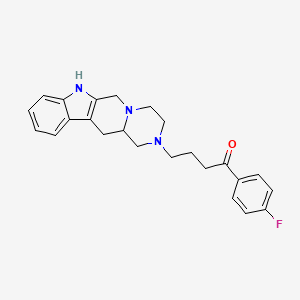

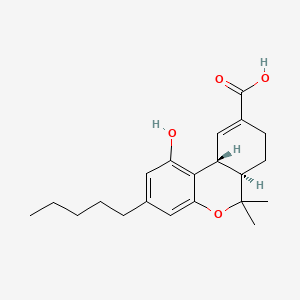

イノシトール 4-リン酸は、天然に存在するポリオールであるイノシトールのリン酸化誘導体です。シグナル伝達、エネルギー代謝、細胞調節など、さまざまな細胞プロセスにおいて重要な役割を果たします。 イノシトールリン酸は、特にカルシウムイオンやその他のセカンドメッセンジャーの調節における細胞シグナル伝達経路への関与で知られています .

2. 製法

合成経路と反応条件: イノシトール 4-リン酸は、イノシトールと特定のキナーゼを含む酵素反応によって合成できます。 一般的な方法の1つは、ホスファチジルイノシトール 4-キナーゼによるイノシトールのリン酸化であり、イノシトール環の4位にリン酸基が付加されます . この反応は通常、リン酸供与体としてATPが存在する生理的条件下で行われます。

工業的生産方法: イノシトール 4-リン酸の工業的生産には、しばしばマルチ酵素反応系が用いられます。例えば、デンプンまたはデンプン誘導体を基質として使用し、α-グルカンホスホリラーゼ、ホスホグルコムターゼ、イノシトール-3-リン酸シンターゼ、イノシトールモノホスファターゼなどの酵素を添加してマルチ酵素反応系を構築します。 反応生成物を分離精製してイノシトール 4-リン酸を得ます .

準備方法

Synthetic Routes and Reaction Conditions: Inositol 4-phosphate can be synthesized through enzymatic reactions involving inositol and specific kinases. One common method involves the phosphorylation of inositol by phosphatidylinositol 4-kinase, which adds a phosphate group to the fourth position of the inositol ring . This reaction typically occurs under physiological conditions with the presence of ATP as a phosphate donor.

Industrial Production Methods: Industrial production of inositol 4-phosphate often involves the use of multi-enzyme reaction systems. For instance, starch or starch derivatives can be used as substrates, and enzymes such as α-glucan phosphorylase, phosphoglucomutase, inositol-3-phosphate synthase, and inositol monophosphatase are added to establish a multi-enzyme reaction system. The reaction product is then separated and purified to obtain inositol 4-phosphate .

化学反応の分析

反応の種類: イノシトール 4-リン酸は、リン酸化、脱リン酸化、加水分解など、さまざまな化学反応を起こします。 これらの反応は、キナーゼやホスファターゼなどの特定の酵素によって触媒されます .

一般的な試薬と条件:

リン酸化: キナーゼの存在下で、ATPがリン酸供与体として一般的に使用されます。

脱リン酸化: ホスファターゼなどの酵素は、生理的条件下でリン酸基を除去するために使用されます。

加水分解: 特定の加水分解酵素の存在下で、水は試薬として使用されます。

主な生成物: これらの反応から生成される主な生成物には、イノシトール 1,4-ビスリン酸やイノシトール 1,4,5-トリスリン酸など、リン酸化の程度が異なるさまざまなイノシトールリン酸が含まれます .

科学的研究の応用

イノシトール 4-リン酸は、科学研究で幅広く応用されています。

作用機序

イノシトール 4-リン酸は、細胞シグナル伝達経路に関与することでその効果を発揮します。それはセカンドメッセンジャーとして作用し、細胞内貯蔵からのカルシウムイオンの放出を調節します。 この調節は、筋肉の収縮、神経伝達物質の放出、細胞の成長など、さまざまな細胞プロセスにとって重要です . イノシトール 4-リン酸の分子標的には、イノシトールトリスリン酸受容体やリン酸化反応に関与するさまざまなキナーゼが含まれます .

類似の化合物:

イノシトール 1,4,5-トリスリン酸: 細胞内貯蔵からのカルシウムシグナル伝達と放出における役割で知られています.

イノシトールヘキサキスリン酸(フィチン酸): エネルギー代謝に関与し、抗酸化特性を持っています.

イノシトール 1,3,4,5-テトラキスリン酸: 細胞シグナル伝達とイオンチャネルの調節に関与しています.

独自性: イノシトール 4-リン酸は、細胞内のリン酸化と脱リン酸化サイクルにおける特定の役割において独特です。 他のイノシトールリン酸の前駆体として作用する能力と、特定のシグナル伝達経路への関与は、それを他の類似の化合物とは異なるものにします .

類似化合物との比較

Inositol 1,4,5-trisphosphate: Known for its role in calcium signaling and release from intracellular stores.

Inositol hexakisphosphate (phytic acid): Involved in energy metabolism and has antioxidant properties.

Inositol 1,3,4,5-tetrakisphosphate: Participates in cellular signaling and regulation of ion channels.

Uniqueness: Inositol 4-phosphate is unique in its specific role in the phosphorylation and dephosphorylation cycles within cells. Its ability to act as a precursor for other inositol phosphates and its involvement in specific signaling pathways make it distinct from other similar compounds .

特性

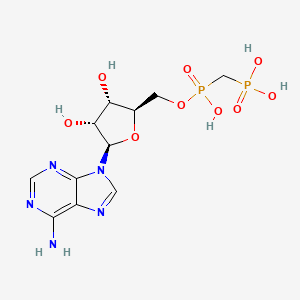

分子式 |

C6H13O9P |

|---|---|

分子量 |

260.14 g/mol |

IUPAC名 |

[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3-,4-,5+,6?/m0/s1 |

InChIキー |

INAPMGSXUVUWAF-GFWFORPUSA-N |

SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

異性体SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)O)O)O |

正規SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

同義語 |

inositol 4-monophosphate inositol 4-phosphate myoinositol 4-phosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1212167.png)

![8-Methoxy-5-methyl-3-[2-(1-pyrrolidinyl)ethyl]-4-pyrimido[5,4-b]indolone](/img/structure/B1212168.png)

![7,8-Dimethoxy-5-methyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1212175.png)